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Compound of Interest

Compound Name: LRRK2-IN-16

cat. No.: B15582694

An objective comparison of the kinase selectivity profiles of LRRK2-IN-16 and LRRK2-IN-1 is
provided below. Data for LRRK2-IN-1 is widely available, while information regarding LRRK2-
IN-16 is not present in the provided search results. Therefore, this guide will focus on the
detailed selectivity profile of LRRK2-IN-1, supported by experimental data, and will note the
absence of data for LRRK2-IN-16.

Overview

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and
several inhibitors have been developed to modulate its activity.[1][2][3][4] LRRK2-IN-1 is one of
the first potent and selective inhibitors of LRRK2 to be reported and has been instrumental in
studying the kinase's function.[2][5][6]

LRRK2-IN-1 Selectivity Profile

LRRK2-IN-1 has been extensively profiled against large panels of kinases to determine its
selectivity. These studies have consistently demonstrated that it is a highly selective inhibitor of
LRRK2.

Quantitative Kinase Inhibition Data

The inhibitory activity of LRRK2-IN-1 against LRRK2 and other kinases is summarized in the
tables below.

Table 1: LRRK2-IN-1 Inhibition of LRRK2 Variants

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15582694?utm_src=pdf-interest
https://www.benchchem.com/product/b15582694?utm_src=pdf-body
https://www.benchchem.com/product/b15582694?utm_src=pdf-body
https://www.benchchem.com/product/b15582694?utm_src=pdf-body
https://www.benchchem.com/product/b15582694?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9408223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5076802/
https://cureparkinsons.org.uk/2023/04/new-clinical-trials-of-lrrk2/
https://www.mdpi.com/2073-4409/11/1/169
https://pmc.ncbi.nlm.nih.gov/articles/PMC5076802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3287420/
https://www.ppu.mrc.ac.uk/news/characterisation-first-selective-inhibitor-parkinsons-disease-lrrk2-kinase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Kinase Target

IC50 (nM)

LRRK2 (Wild-Type)

13[1][5]06][7]

LRRK2 (G2019S)

6[L][5]6](1e]

LRRK2 (A2016T)

2450[1]

LRRK2 (G2019S + A2016T) 3080[1]

Table 2: LRRK2-IN-1 Off-Target Kinase Inhibition

Off-Target Kinase Assay Type Inhibition Metric Value

DCLK2 Biochemical IC50 IC50 45 nM[5][9]
MAPK7 (ERK5) Cellular EC50 EC50 160 nM[5][8]
AURKB Biochemical IC50 IC50 > 1 uMI[5][8][9]
CHEK2 Biochemical IC50 IC50 > 1 uM[5][8][9]
MKNK2 Biochemical IC50 IC50 > 1 uM[5][8][9]
MYLK Biochemical IC50 IC50 > 1 uMI[5][8][9]
NUAK1 Biochemical IC50 IC50 > 1 uM[5][8][9]
PLK1 Biochemical IC50 IC50 > 1 uM[5][8][9]

e In a broad panel of 442 kinases, LRRK2-IN-1 inhibited only 12 kinases with a score of less
than 10% of the DMSO control at a 10 uM concentration.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
LRRK2-IN-1.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a
purified kinase.
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e Kinase Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-
HCI, MgCI2, and ATP.

* Enzyme and Substrate: Recombinant LRRK2 protein (either wild-type or mutant) is used as
the enzyme source. A generic substrate such as Myelin Basic Protein (MBP) or a specific
peptide substrate like Nictide is used.[9][10]

e Inhibitor Preparation: LRRK2-IN-1 is dissolved in DMSO to create a stock solution, which is
then serially diluted to the desired concentrations.

o Reaction Initiation and Incubation: The kinase, substrate, and inhibitor are mixed in the
reaction buffer. The reaction is initiated by the addition of radiolabeled ATP (e.g., [y-32P]JATP)
and incubated at 30°C for a specified time.

o Reaction Termination and Analysis: The reaction is stopped by adding a solution like
phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP,
often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

e Quantification: The amount of incorporated radiolabel is quantified using a scintillation
counter.

e |C50 Calculation: The percentage of kinase activity relative to a DMSO control is plotted
against the inhibitor concentration, and the IC50 value is determined using non-linear
regression analysis.

KinomeScan™ Selectivity Profiling

This method assesses the binding of a compound to a large panel of kinases.

e Assay Principle: The assay is based on a competition binding assay where the test
compound (LRRK2-IN-1) competes with an immobilized, active-site directed ligand for
binding to the kinase of interest.

o Kinase Panel: A large panel of human kinases expressed as DNA constructs are used.

» Binding Reaction: The test compound is incubated with the kinase and the immobilized
ligand.
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e Quantification: The amount of kinase bound to the solid support is measured, typically using
guantitative PCR of the DNA tag attached to the kinase.

o Selectivity Score Calculation: The results are reported as a percentage of the DMSO control,
and a selectivity score can be calculated based on the number of kinases that bind to the
compound with a certain dissociation constant (Kd).[5]

Visualizations
LRRK2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5597475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5597475/
https://www.medchemexpress.com/LRRK2-IN-1.html
https://www.researchgate.net/publication/50290128_Characterization_of_a_selective_inhibitor_of_the_Parkinson's_disease_kinase_LRRK2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433534/
https://www.benchchem.com/product/b15582694#lrrk2-in-16-vs-lrrk2-in-1-selectivity-profile
https://www.benchchem.com/product/b15582694#lrrk2-in-16-vs-lrrk2-in-1-selectivity-profile
https://www.benchchem.com/product/b15582694#lrrk2-in-16-vs-lrrk2-in-1-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15582694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

